rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis
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Overview
Description
rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with an oxirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of intramolecular cyclization reactions, where a precursor molecule undergoes a series of transformations to form the desired oxirene ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the oxirene ring .
Chemical Reactions Analysis
Types of Reactions: rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .
Scientific Research Applications
rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis exerts its effects involves its interaction with molecular targets through its oxirene ring. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo ring-opening reactions is particularly significant in its mechanism of action .
Comparison with Similar Compounds
Oxirene: A simpler compound with a three-membered ring containing two carbon atoms and one oxygen atom.
Oxetane: Another related compound with a four-membered ring structure.
Uniqueness: rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
1807938-02-8 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
InChI Key |
ZWBOIOUXXAJRAU-VHSXEESVSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]3[C@H]1O3 |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1O3 |
Purity |
95 |
Origin of Product |
United States |
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